3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, and sulfonamide groups
Scientific Research Applications
3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative, followed by methoxylation to introduce the methoxy group. The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride. Finally, the piperidine moiety is attached via a nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxytoluene: Similar structure but lacks the sulfonamide and piperidine groups.
N-(1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-2-(1H-tetrazol-5-yl)-1H-indol-3-yl)-2,1,3-benzothiadiazol-5-amine: Contains a sulfonamide group but has a different overall structure.
Uniqueness
3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYROIYKYAVDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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